molecular formula C14H18N4O4 B11388417 2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11388417
M. Wt: 306.32 g/mol
InChI Key: FNNWGVWFIJNWDX-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide to yield the triazole ring.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H18N4O4/c1-2-22-11-5-3-10(4-6-11)18-16-12(9-20)13(17-18)14(21)15-7-8-19/h3-6,19-20H,2,7-9H2,1H3,(H,15,21)

InChI Key

FNNWGVWFIJNWDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCO)CO

Origin of Product

United States

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